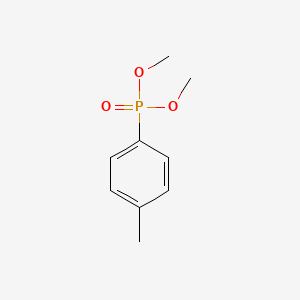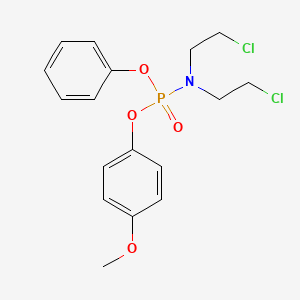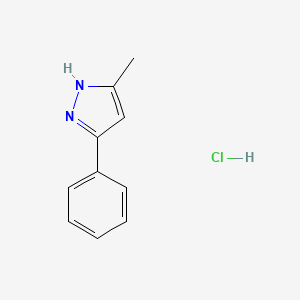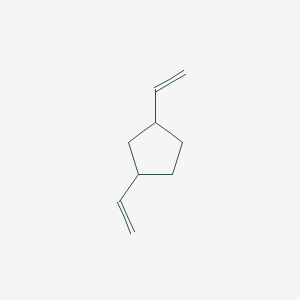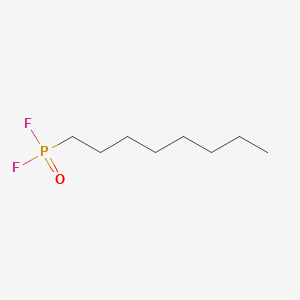
Phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The phenyl-(2,3,4,5-tetrachlorophenyl)methanone is then reacted with a titanium precursor, such as titanium tetrachloride (TiCl4), in the presence of a reducing agent like lithium aluminum hydride (LiAlH4). This step is typically performed under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of Phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium typically involves the following steps:
-
Formation of Phenyl-(2,3,4,5-tetrachlorophenyl)methanone
- This step involves the reaction of phenylmagnesium bromide with 2,3,4,5-tetrachlorobenzoyl chloride in an anhydrous ether solvent. The reaction is carried out under reflux conditions to yield the desired ketone.
化学反応の分析
Types of Reactions
Phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium: undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
-
Reduction
- Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of reduced derivatives.
-
Substitution
- The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives with increased oxygen content
Reduction: Reduced derivatives with decreased chlorine content
Substitution: Substituted products with new functional groups replacing chlorine atoms
科学的研究の応用
Phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium: has a wide range of applications in scientific research, including:
-
Chemistry
- Used as a catalyst in various organic synthesis reactions.
- Employed in the study of organometallic chemistry and reaction mechanisms.
-
Biology
- Investigated for its potential as an antimicrobial agent.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential use in drug development and delivery systems.
- Evaluated for its anticancer properties.
-
Industry
- Utilized in the production of advanced materials and coatings.
- Applied in the development of high-performance catalysts for industrial processes.
作用機序
The mechanism of action of Phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium involves its interaction with molecular targets and pathways. The titanium atom plays a crucial role in mediating these interactions, often acting as a Lewis acid to facilitate various chemical transformations. The compound’s unique structure allows it to engage in multiple binding modes with target molecules, leading to diverse biological and chemical effects.
類似化合物との比較
Phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium: can be compared with other similar compounds, such as:
-
Phenyl-(2,3,4,5-tetrachlorophenyl)methanone
- Lacks the titanium atom, resulting in different chemical properties and reactivity.
-
Titanium Tetrachloride (TiCl4)
- A simpler titanium compound without the organic moiety, used primarily as a reagent in chemical synthesis.
-
Phenyl-(2,3,4,5-tetrachlorophenyl)methanol
- A reduced form of the ketone, exhibiting different reactivity and applications.
The uniqueness of This compound lies in its combination of organic and inorganic components, providing a versatile platform for various scientific and industrial applications.
特性
CAS番号 |
23368-15-2 |
|---|---|
分子式 |
C13H6Cl4OTi |
分子量 |
367.9 g/mol |
IUPAC名 |
phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium |
InChI |
InChI=1S/C13H6Cl4O.Ti/c14-9-6-8(10(15)12(17)11(9)16)13(18)7-4-2-1-3-5-7;/h1-6H; |
InChIキー |
INWSAIFTPZZNTM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl.[Ti] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


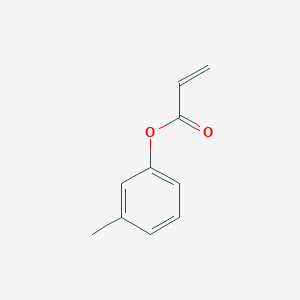

![(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14718520.png)
![(2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile](/img/structure/B14718522.png)

